Methyl 4-methylthiophene-2-carboxylate
Overview
Description
Methyl 4-methylthiophene-2-carboxylate: is an organic compound with the molecular formula C7H8O2S and a molecular weight of 156.21 g/mol . It belongs to the class of thiophene derivatives, which are known for their aromatic sulfur-containing five-membered ring structures . This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Methyl 4-methylthiophene-2-carboxylate is used in various scientific research applications, including:
Mechanism of Action
Target of Action
Methyl 4-methylthiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways. For instance, some thiophene derivatives are known to inhibit voltage-gated sodium channels . .
Pharmacokinetics
The compound has a molecular weight of 17122 and a predicted density of 1264±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Biochemical Analysis
Biochemical Properties
Methyl 4-methylthiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties These interactions often involve the binding of the compound to the active sites of enzymes, leading to inhibition or activation of enzymatic activity
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby altering gene expression patterns . Additionally, this compound may impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity . For instance, it may inhibit the activity of certain enzymes by blocking their active sites or by inducing conformational changes that reduce their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the biological activity of this compound changes significantly at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into different metabolites . The metabolic pathways of thiophene derivatives often involve phase I and phase II reactions, including oxidation, reduction, hydrolysis, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s, which play a crucial role in the metabolism of xenobiotics. The biotransformation of this compound can lead to the formation of active or inactive metabolites that influence its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake, efflux, and intracellular trafficking of the compound, influencing its localization and accumulation in different cellular compartments. The distribution of this compound can affect its biological activity, as its concentration in specific tissues or organs determines its therapeutic or toxic effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can also be influenced by its chemical properties, such as lipophilicity and charge, which determine its ability to cross cellular membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method for synthesizing thiophene derivatives, including methyl 4-methylthiophene-2-carboxylate, is through condensation reactions.
Paal–Knorr Synthesis: Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-methylthiophene-2-carboxylate can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced by other groups. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Comparison with Similar Compounds
Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tipepidine: A thiophene-based compound used as an antitussive.
Uniqueness: Methyl 4-methylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Properties
IUPAC Name |
methyl 4-methylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-3-6(10-4-5)7(8)9-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJMWNYIBNSQPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380582 | |
Record name | methyl 4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28686-90-0 | |
Record name | methyl 4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.